Capivasertib vs. Alpelisib: Differential Rates of Grade ≥3 Hyperglycemia Inform Genotype-Specific Procurement
Capivasertib demonstrates a substantially lower incidence of grade 3 or greater hyperglycemia compared to the PI3Kα inhibitor alpelisib, a key toxicity differentiator influencing clinical selection in patients with comorbid diabetes or prediabetes [1]. This differentiation is critical for procurement decisions in clinical settings managing patients with HR+/HER2− advanced breast cancer harboring PIK3CA mutations, where both agents are indicated.
| Evidence Dimension | Incidence of Grade ≥3 Hyperglycemia |
|---|---|
| Target Compound Data | Capivasertib + Fulvestrant: 2.3% |
| Comparator Or Baseline | Alpelisib + Fulvestrant: 36.6% |
| Quantified Difference | 15.9-fold lower incidence of severe hyperglycemia |
| Conditions | Comparison based on Phase III CAPItello-291 (Capivasertib) and Phase III SOLAR-1 (Alpelisib) trial data, as reported in ASCO Guideline Clinical Insights |
Why This Matters
Procurement decisions should prioritize Capivasertib for patient populations at elevated risk for hyperglycemia, aligning with ASCO guideline recommendations.
- [1] Burstein HJ, DeMichele A, Somerfield MR, et al. Targeted Therapies, Sequencing Strategies, and Beyond in Metastatic Hormone Receptor–Positive Breast Cancer: ASCO Guideline Clinical Insights. JCO Oncol Pract. 2025;21(2):140-144. View Source
